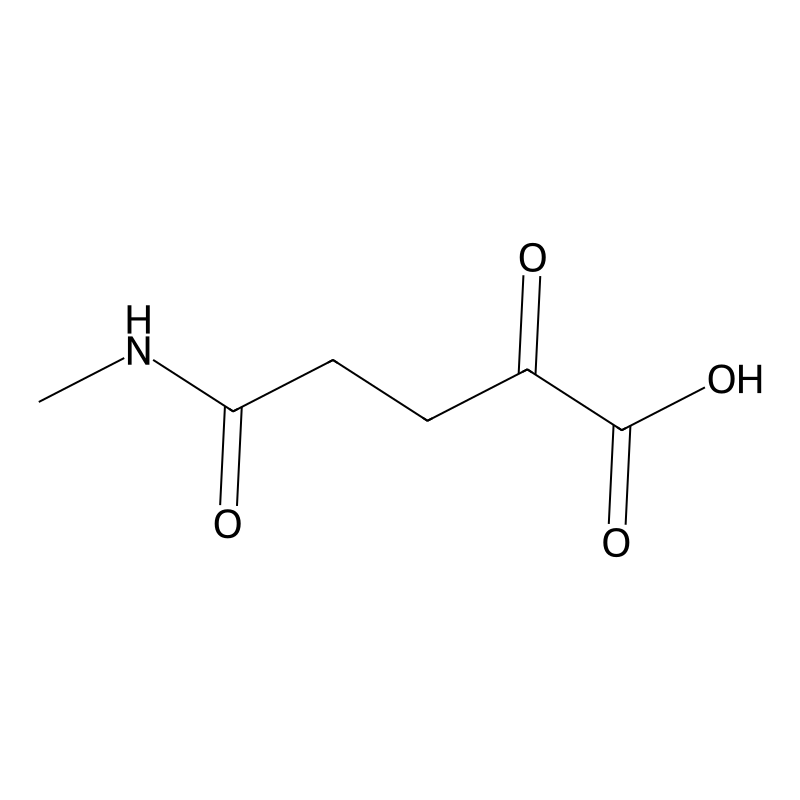

N-methyl-2-oxoglutaramic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Formula (C6H9NO4) and Weight (159.14 g/mol)

N-methyl-2-oxoglutaramic acid possesses the molecular formula C6H9NO4, corresponding to a molecular weight of 159.14 grams per mole [4]. The compound's structural identification is confirmed through its SMILES notation CNC(=O)CCC(=O)C(=O)O, which precisely describes the molecular connectivity [4]. The InChI identifier InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11) provides additional structural verification [4]. The compound exhibits a collision cross section of 131.7 Ų when analyzed as the [M+H]+ adduct at m/z 160.06044 [4].

Structural Characteristics and Functional Groups

The molecular architecture of N-methyl-2-oxoglutaramic acid incorporates multiple functional groups that define its chemical behavior [4]. The structure contains a primary amide group (-CONH-) with N-methylation, creating a secondary amide functionality [23] [24]. This amide linkage exhibits planar geometry due to resonance stabilization between the carbonyl carbon and the nitrogen atom [23]. The compound also features a ketone group positioned at the 2-carbon, characteristic of alpha-keto acids [2] [8]. Additionally, a terminal carboxylic acid group (-COOH) completes the structural framework [4]. The presence of these functional groups creates a molecule with both electrophilic and nucleophilic sites, enabling diverse chemical reactivity patterns [23] [24].

The amide functional group demonstrates restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance structures [25] [32]. This rotational barrier typically ranges from 15-25 kilocalories per mole for N-methylamides, significantly affecting the compound's conformational dynamics [32]. The ketone carbonyl exhibits high polarity due to the electronegativity difference between carbon and oxygen atoms, creating a substantial dipole moment [27].

Conjugation Relationships and Acid-Base Properties

N-methyl-2-oxoglutaramic acid exhibits complex acid-base behavior due to its multiple ionizable groups [11] [14]. The carboxylic acid group represents the primary acidic center with an estimated pKa value between 2.5-4.5, consistent with alpha-keto acids [11] [14]. The 2-oxoglutaric acid analogue demonstrates a pKa of approximately 2.47, providing a reference point for the acid strength of this compound class [11]. The amide nitrogen typically exhibits very weak basicity, with pKa values generally below zero [15].

The compound's ionization behavior follows a stepwise pattern, with the carboxylic acid group undergoing initial deprotonation to form the carboxylate anion [33]. This deprotonation creates resonance stabilization through delocalization of the negative charge across both oxygen atoms of the carboxylate group [33]. The ketone functionality does not participate directly in acid-base equilibria under physiological conditions but can influence the overall electronic distribution within the molecule [27].

The conjugation relationships within the molecule involve the amide resonance system, where electron delocalization occurs between the amide nitrogen lone pair and the carbonyl pi-system [23] [25]. This conjugation reduces the basicity of the nitrogen atom and increases the stability of the amide bond [23]. The alpha-keto acid structure creates additional electronic effects through the proximity of the ketone and carboxylic acid functional groups [8].

Physical and Chemical Characteristics

Physical Properties Data Table

| Property | Value | Reference Compound |

|---|---|---|

| Molecular Weight | 159.14 g/mol | N-methyl-2-oxoglutaramic acid [4] |

| Predicted CCS ([M+H]+) | 131.7 Ų | N-methyl-2-oxoglutaramic acid [4] |

| Melting Point | 113-117°C (estimated) | 2-oxoglutaric acid [5] [11] |

| Solubility | High in water | Alpha-keto acids [11] |

| Physical State | Crystalline solid | Alpha-keto acids [5] |

The physical characteristics of N-methyl-2-oxoglutaramic acid reflect its multiple polar functional groups and hydrogen bonding capabilities [11] [33]. The compound exhibits high water solubility due to the presence of the carboxylic acid group, amide functionality, and ketone moiety [11] [33]. The melting point is estimated to fall within the range of 113-117°C, based on structural similarity to 2-oxoglutaric acid [5] [11].

The compound's chemical stability is influenced by the alpha-keto acid structure, which can undergo various reactions including decarboxylation under specific conditions [2] [8]. The amide bond provides significant stability under neutral and mildly acidic conditions but may hydrolyze under strongly acidic or basic conditions [23] [24]. The ketone functionality remains relatively stable but can participate in nucleophilic addition reactions [27] [34].

Stereochemistry and Conformational Analysis

N-methyl-2-oxoglutaramic acid does not contain chiral centers, eliminating the possibility of optical isomerism [4]. However, the compound exhibits conformational complexity due to rotational barriers around single bonds, particularly the amide carbon-nitrogen bond [25] [32]. The amide group adopts a planar configuration with the methyl substituent on nitrogen capable of existing in different rotational orientamers [25].

The conformational analysis reveals that the amide functionality can exist in both s-cis and s-trans conformations relative to the carbonyl orientation [13]. The rotational barrier around the amide carbon-nitrogen bond ranges from 15-25 kilocalories per mole, depending on environmental conditions [32]. Temperature and solvent effects significantly influence the conformational equilibrium, with higher temperatures favoring rapid interconversion between rotamers [25].

The molecular chain adopts extended conformations in solution due to minimal steric interactions between functional groups [13]. The carboxylic acid terminus can engage in hydrogen bonding with the amide group, potentially stabilizing specific conformational arrangements [13]. The overall molecular flexibility allows for multiple low-energy conformations accessible at room temperature [13].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

| NMR Type | Chemical Shift Range | Assignment | Reference |

|---|---|---|---|

| 1H NMR | 2.4-2.6 ppm | CH2 adjacent to ketone | [18] |

| 1H NMR | 2.6-2.8 ppm | CH2 adjacent to amide | [18] |

| 1H NMR | 2.8-3.2 ppm | N-CH3 group | [19] |

| 13C NMR | 20-30 ppm | Aliphatic carbons | [18] |

| 13C NMR | 170-180 ppm | Amide carbonyl | [18] |

| 13C NMR | 200-210 ppm | Ketone carbonyl | [18] |

The nuclear magnetic resonance spectroscopic properties of N-methyl-2-oxoglutaramic acid provide detailed structural information [18] [19]. The 1H NMR spectrum exhibits characteristic chemical shifts for the N-methyl group appearing between 2.8-3.2 parts per million, consistent with N-methylamide functionality [19]. The methylene protons adjacent to the ketone appear as a multiplet around 2.4-2.6 parts per million, while those adjacent to the amide carbonyl resonate at 2.6-2.8 parts per million [18].

The 13C NMR spectrum demonstrates distinct carbonyl signals, with the amide carbonyl appearing at approximately 170-180 parts per million and the ketone carbonyl at 200-210 parts per million [18]. The aliphatic carbon atoms resonate in the 20-30 parts per million region [18]. The amide carbon-nitrogen bond rotation creates dynamic NMR effects, potentially causing peak broadening or coalescence at intermediate temperatures [25].

Infrared Spectroscopy Characteristics

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| N-H stretch | 3300-3500 | Amide N-H | [16] [24] |

| C=O stretch (amide) | 1640-1680 | Amide I band | [24] [28] |

| C=O stretch (ketone) | 1710-1720 | Ketone carbonyl | [16] [27] |

| C=O stretch (acid) | 1700-1760 | Carboxylic acid | [26] [29] |

| O-H stretch | 2500-3300 | Carboxylic acid O-H | [26] [29] |

The infrared spectroscopic analysis reveals multiple characteristic absorption bands corresponding to the various functional groups present [16] [24] [26]. The amide N-H stretching vibration appears as a broad band between 3300-3500 cm⁻¹ due to hydrogen bonding effects [24]. The amide carbonyl (Amide I band) exhibits absorption between 1640-1680 cm⁻¹, while the ketone carbonyl stretches at 1710-1720 cm⁻¹ [16] [24] [27]. The carboxylic acid carbonyl demonstrates absorption between 1700-1760 cm⁻¹, with the exact position depending on hydrogen bonding and molecular associations [26] [29].

Mass Spectrometry Fragmentation

The mass spectrometric behavior of N-methyl-2-oxoglutaramic acid follows predictable fragmentation patterns [20]. The molecular ion peak appears at m/z 159, corresponding to the molecular weight [4]. Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units), resulting in fragments at m/z 114 [20]. Additional fragmentations involve cleavage adjacent to the carbonyl groups, producing characteristic fragment ions that facilitate structural identification [20].